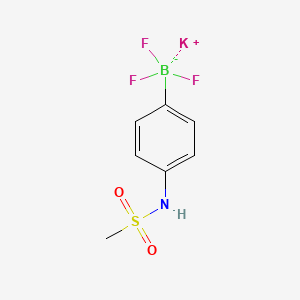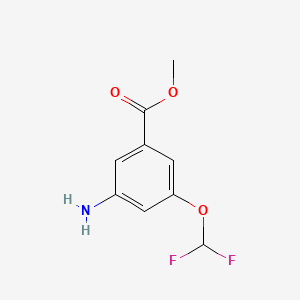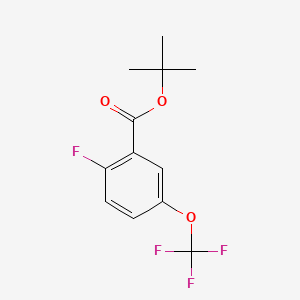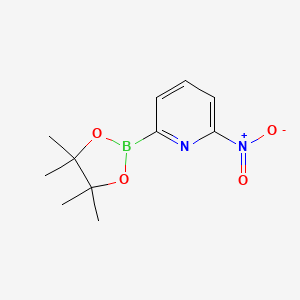
6-Nitropyridin-2-ylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitropyridin-2-ylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid ester functional group attached to a nitropyridine ring, making it a valuable reagent for forming carbon-carbon bonds in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyridin-2-ylboronic acid pinacol ester typically involves the borylation of 6-nitropyridine. One common method is the palladium-catalyzed cross-coupling reaction between 6-nitropyridine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitropyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
6-Nitropyridin-2-ylboronic acid pinacol ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Nitropyridin-2-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
6-Chloropyridine-2-boronic Acid Pinacol Ester: Similar structure but with a chlorine substituent instead of a nitro group.
6-Quinolineboronic Acid Pinacol Ester: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
6-Nitropyridin-2-ylboronic acid pinacol ester is unique due to its nitro substituent, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
Eigenschaften
Molekularformel |
C11H15BN2O4 |
|---|---|
Molekulargewicht |
250.06 g/mol |
IUPAC-Name |
2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-9(13-8)14(15)16/h5-7H,1-4H3 |
InChI-Schlüssel |
FUVPBLRHTPPCNH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


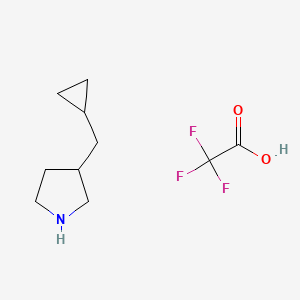
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)



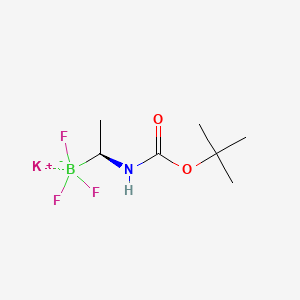
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
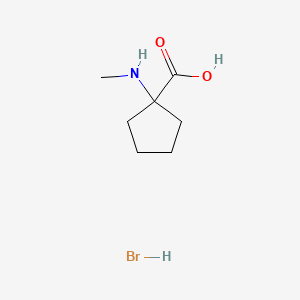
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
